6-(2-Hydroxyethyl)indolin-2-one

Medicinal Chemistry Kinase Inhibitors Dopamine Receptor Agonists

6-(2-Hydroxyethyl)indolin-2-one (CAS 101566-38-5) is a bicyclic indolin-2-one scaffold bearing a primary hydroxyethyl substituent at the 6-position of the aromatic ring. The compound has a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11914572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxyethyl)indolin-2-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)CCO)NC1=O
InChIInChI=1S/C10H11NO2/c12-4-3-7-1-2-8-6-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13)
InChIKeyYNHDSUDPKQQOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Hydroxyethyl)indolin-2-one: Core Scaffold Identity, Physicochemical Profile, and Procurement Relevance


6-(2-Hydroxyethyl)indolin-2-one (CAS 101566-38-5) is a bicyclic indolin-2-one scaffold bearing a primary hydroxyethyl substituent at the 6-position of the aromatic ring. The compound has a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol . It is commercially supplied as a versatile small-molecule building block for medicinal chemistry and chemical biology applications, with a purity specification of NLT 98% . The indolin-2-one core is a privileged structure in kinase inhibitor drug discovery, and the 6-hydroxyethyl substituent provides a synthetic handle for further functionalization that distinguishes this regioisomer from its 4- and 5-substituted analogs.

Why 6-(2-Hydroxyethyl)indolin-2-one Cannot Be Replaced by Other Indolin-2-one Regioisomers or Substitution Patterns


The position of the hydroxyethyl substituent on the indolin-2-one core dictates the compound's downstream synthetic trajectory and target selectivity profile. 6-Substituted indolinones have been established as selective triple angiokinase (VEGFR, PDGFR, FGFR) inhibitors, exemplified by the clinical candidate nintedanib (BIBF 1120), which bears a 6-methoxycarbonyl group [1]. In contrast, 4-(2-hydroxyethyl)indolin-2-one is a key intermediate for dopamine D2/D3 receptor agonists such as ropinirole, a structurally and pharmacologically distinct therapeutic class . Generic substitution of one regioisomer for the other, or replacement with a 3-substituted indolin-2-one (e.g., sunitinib-type), would result in a fundamentally different structure-activity relationship, precluding interchangeable use in any medicinal chemistry campaign targeting a specific kinase or GPCR profile.

Quantitative Differentiation Evidence: 6-(2-Hydroxyethyl)indolin-2-one vs. Closest Analogs


Regiochemical Differentiation: 6-Position Directs Angiokinase Selectivity vs. 4-Position Directs Dopaminergic Activity

Indolinones substituted at position 6 were identified as selective inhibitors of VEGF, PDGF, and FGF receptor kinases, with 6-methoxycarbonyl-substituted indolinones (e.g., nintedanib/BIBF 1120) showing a highly favorable selectivity profile [1]. In contrast, 4-(2-hydroxyethyl)indolin-2-one is a literature-established intermediate for dopamine D2/D3/5-HT1A receptor agonists, most notably ropinirole [2]. This regioisomeric divergence means that procurement of the 6-isomer is mandatory for any program targeting angiokinase pathways, whereas the 4-isomer would be selected for dopaminergic programs.

Medicinal Chemistry Kinase Inhibitors Dopamine Receptor Agonists

Molecular Weight Advantage: 6-(2-Hydroxyethyl)indolin-2-one as a Fragment-Sized Scaffold vs. Mature Indolinone Drugs

With a molecular weight of 177.20 g/mol , 6-(2-hydroxyethyl)indolin-2-one is 55.5% smaller than sunitinib (MW 398.47 g/mol ) and 67.2% smaller than nintedanib (MW 539.63 g/mol ). The compound falls within the Rule of Three (MW ≤300) for fragment-based lead discovery, whereas sunitinib and nintedanib exceed it. The low MW and minimal complexity (13 heavy atoms, 2 H-bond donors, 2 H-bond acceptors, 2 rotatable bonds) make the compound an ideal starting point for fragment growing, merging, or linking strategies without the topological complexity of mature clinical candidates.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Supplier Purity and Regulatory Status Differentiation: Research-Grade 6-(2-Hydroxyethyl)indolin-2-one vs. Pharmacopeial 4-Isomer

6-(2-Hydroxyethyl)indolin-2-one is available from MolCore at a purity of NLT 98% suited for research and development . In contrast, the 4-(2-hydroxyethyl)indolin-2-one regioisomer is available as a USP Reference Standard (Ropinirole Related Compound A) with tightly controlled identity and purity for pharmaceutical quality control . This distinction means that the 6-isomer serves the synthetic and screening laboratory, while the 4-isomer is deployed in regulatory GMP analytical settings. No USP monograph exists for the 6-isomer, reinforcing its positioning as a discovery-phase intermediate rather than a quality control standard.

Chemical Procurement Reference Standards Quality Control

Synthetic Versatility: Free Hydroxyethyl Handle Enables Divergent Derivatization vs. Blocked 3-Substituted Clinical Indolinones

6-(2-Hydroxyethyl)indolin-2-one possesses a primary hydroxyl group on the 6-position side chain that is amenable to oxidation (→ aldehyde/carboxylic acid), esterification, etherification, tosylation, and Mitsunobu chemistry . In contrast, the marketed indolinone drugs sunitinib and nintedanib bear elaborated, rigid 3-substituents (2,4-dimethylpyrrole amide and N-methylpiperazinyl-phenylamino-methylene, respectively ) that block further modification at this position. The target compound's unencumbered 3-position and reactive hydroxyethyl group provide two orthogonal vectors for parallel derivatization, enabling diversity-oriented synthesis of focused libraries, whereas sunitinib and nintedanib are terminal products with limited synthetic tractability.

Synthetic Chemistry Diversity-Oriented Synthesis Building Blocks

Optimal Application Scenarios for 6-(2-Hydroxyethyl)indolin-2-one Based on Evidence


Fragment-Based Lead Generation Targeting VEGFR/PDGFR/FGFR Kinases

Given that 6-substituted indolinones have been clinically validated as triple angiokinase inhibitors (nintedanib), 6-(2-hydroxyethyl)indolin-2-one can serve as a fragment-sized starting point for structure-based design of novel ATP-competitive kinase inhibitors. Its low molecular weight (177.20 g/mol) and minimal complexity satisfy fragment library criteria, and the hydroxyethyl group provides a vector for fragment growing toward the solvent-exposed region of the kinase hinge . This approach is supported by the established SAR showing that 6-position substitution is critical for angiokinase selectivity [1].

Diversity-Oriented Synthesis of Indolinone-Focused Compound Libraries

The combination of an unsubstituted 3-position and a reactive primary hydroxyl at the 6-position makes this compound an ideal central scaffold for parallel library synthesis. The hydroxyl group can be orthogonally functionalized (oxidation, esterification, Mitsunobu) while the 3-position undergoes Knoevenagel condensation or aldol reactions to introduce structural diversity . This contrasts with the 4-isomer, which is predominantly used as a linear intermediate for ropinirole synthesis rather than as a diversification hub [2].

Synthesis of 6-Functionalized Indolinone Probes for Chemical Biology

The hydroxyethyl group at the 6-position can be converted to an amine, azide, or alkyne via standard functional group interconversions, enabling the installation of biotin tags, fluorescent reporters, or photoaffinity labels for target engagement studies. This is particularly relevant for chemical biology programs investigating the cellular targets of indolinone-based kinase inhibitors, where the probe must be attached at the 6-position to preserve the 3-position pharmacophore . Neither sunitinib nor nintedanib, with their fully elaborated structures, can be readily adapted for this purpose without de novo synthesis.

Regioisomerically Pure Intermediate for 6-Substituted Kinase Inhibitor Programs

For medicinal chemistry teams pursuing 6-substituted indolinone kinase inhibitors distinct from the nintedanib chemotype, 6-(2-hydroxyethyl)indolin-2-one provides a regioisomerically defined starting material that eliminates the need for positional isomer separation. The 6-hydroxyethyl group can be oxidized to the carboxylic acid and subsequently esterified or amidated, mimicking the 6-methoxycarbonyl motif of nintedanib while allowing divergence to novel acyl substituents . The 4-isomer cannot access this SAR space, and the 5-isomer has not been clinically validated for angiokinase inhibition [1].

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